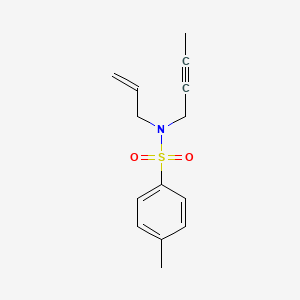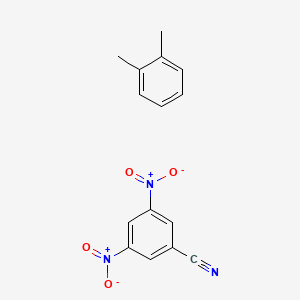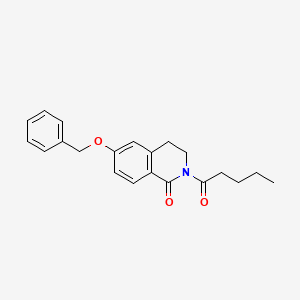
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups on the amino acids are removed using TFA or other acids.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as HPLC.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine can be used in various scientific research applications:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of peptides like L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-L-lysine: A simpler peptide with similar amino acid composition.
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-L-threonyl-L-lysine: Another peptide with a slightly different sequence.
Uniqueness
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine is unique due to the presence of the N5-(diaminomethylidene) group, which can impart distinct chemical and biological properties compared to other peptides.
Propiedades
Número CAS |
868595-20-4 |
|---|---|
Fórmula molecular |
C31H57N13O12 |
Peso molecular |
803.9 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H57N13O12/c1-14(39-28(53)20(13-45)43-25(50)16(33)8-9-21(34)47)24(49)42-19(12-22(35)48)27(52)40-17(7-5-11-38-31(36)37)26(51)44-23(15(2)46)29(54)41-18(30(55)56)6-3-4-10-32/h14-20,23,45-46H,3-13,32-33H2,1-2H3,(H2,34,47)(H2,35,48)(H,39,53)(H,40,52)(H,41,54)(H,42,49)(H,43,50)(H,44,51)(H,55,56)(H4,36,37,38)/t14-,15+,16-,17-,18-,19-,20-,23-/m0/s1 |
Clave InChI |
TWIIXKBJQFRJFK-RPOKIZPRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



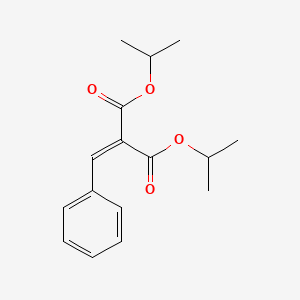
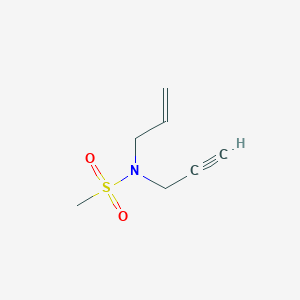
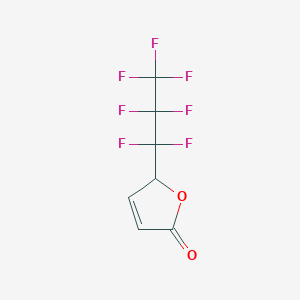
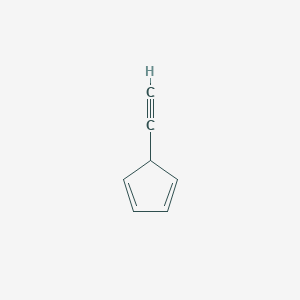
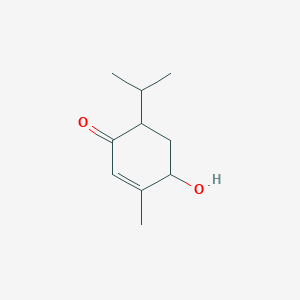
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
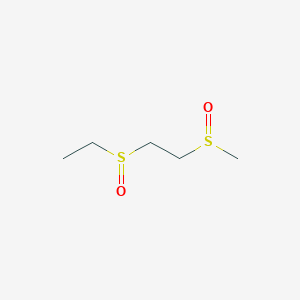

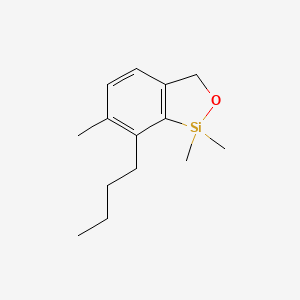
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
